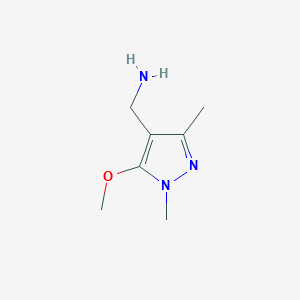

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(5-methoxy-1,3-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSCRVKNEQXWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1CN)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177283-50-9 | |

| Record name | (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For derivatives with methyl substitution at the 1- and 3-positions, methylated hydrazines or methyl-substituted diketones/esters are employed. Typical conditions include acidic or basic catalysis under reflux or room temperature depending on substrate reactivity.

Introduction of the Methoxy Group at the 5-Position

The methoxy group is introduced by methylation of a hydroxyl precursor at the 5-position. This can be achieved via:

- Methylation of 5-hydroxy-pyrazole intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Direct nucleophilic substitution reactions on suitable precursors.

Installation of the Methanamine Group at the 4-Position

The methanamine moiety can be introduced by:

- Formylation of the pyrazole ring at the 4-position using formaldehyde or related reagents, followed by reduction of the aldehyde to the corresponding hydroxymethyl intermediate.

- Subsequent conversion of the hydroxymethyl group to methanamine via amination reactions, often involving reductive amination or substitution with ammonia or amine sources.

Detailed Preparation Methodologies from Literature

| Step | Reaction Type | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine + 1,3-dicarbonyl compound, acidic/basic catalyst, reflux or room temp | High yields reported; reaction monitored by TLC |

| 2 | Hydroxylation at 5-position | Formylation with formaldehyde, reduction with NaBH4 | Controlled conditions to avoid over-reduction |

| 3 | Methylation of hydroxyl | Methyl iodide or dimethyl sulfate, base (K2CO3 or NaH) | Efficient methylation, yields ~70-85% |

| 4 | Amination at 4-position | Reductive amination with ammonia or amine, catalysts like Pd/C or NaBH3CN | Yields vary; purification by chromatography |

Note: Specific yields and conditions vary based on substrate purity and scale.

Representative Synthetic Procedure

A plausible synthetic sequence based on reported methodologies is:

Synthesis of 5-hydroxy-1,3-dimethyl-pyrazole intermediate by condensation of methylhydrazine with a suitable diketone under reflux.

Formylation at 4-position using paraformaldehyde in acidic medium to introduce a hydroxymethyl group.

Methylation of the 5-hydroxy group with methyl iodide in the presence of potassium carbonate in acetone or DMF to yield the 5-methoxy derivative.

Conversion of hydroxymethyl to methanamine via reductive amination using ammonia and sodium cyanoborohydride in methanol or ethanol at mild temperatures (0–40°C).

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0°C to reflux (65–80°C) | Higher temps favor faster reactions but may cause side reactions |

| Solvent | Ethanol, methanol, DMF, acetone | Polar aprotic solvents favor methylation; protic solvents favor amination |

| Catalyst/Base | K2CO3, NaH, Pd/C, NaBH3CN | Choice affects selectivity and reaction rate |

| Reaction Time | 1–12 hours | Longer times improve conversion but may reduce purity |

| Purification | Chromatography (silica gel), recrystallization | Essential for removing side products |

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic signals for methoxy group (~3.7–3.9 ppm), methyl groups (~2.0–2.5 ppm), and methanamine protons (~3.0–3.5 ppm). 13C NMR confirms carbon environments consistent with substitution pattern.

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

X-ray Diffraction (XRD): Single-crystal XRD can verify molecular geometry and substituent positions when crystals are obtainable.

Summary Table of Key Preparation Steps

Research Findings and Notes

The methylation step is critical for introducing the methoxy substituent, which affects solubility and biological activity.

Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.

Purification by column chromatography using chloroform:methanol mixtures (9:1) is effective for isolating pure product.

Use of bases such as potassium carbonate or cesium carbonate enhances methylation efficiency.

The overall synthetic route can be adapted for scale-up using continuous flow methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Basic Information

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.2 g/mol

- Boiling Point : Approximately 271.4 °C (predicted)

- Density : About 1.16 g/cm³ (predicted) .

Structural Representation

The compound features a pyrazole ring substituted with a methoxy group and dimethyl groups, contributing to its reactivity and interaction with biological systems.

Chemistry

Synthesis and Reaction Mechanisms

This compound serves as a valuable building block in organic synthesis. Its distinct structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form carbonyl derivatives.

- Reduction : Functional groups can be reduced to alcohols or amines.

- Coupling Reactions : Engages in reactions like Suzuki or Heck reactions to synthesize complex molecules .

Biology

Biological Interactions

The compound's structure facilitates interactions with biological macromolecules, making it useful for:

- Enzyme Inhibition Studies : It can inhibit specific enzymes, providing insights into enzyme kinetics and mechanisms.

- Receptor Binding Studies : Useful for understanding drug-receptor interactions and developing new therapeutic agents .

Medicine

Pharmaceutical Applications

There is potential for this compound to be used as a lead compound in drug development targeting specific enzymes or receptors associated with diseases such as:

- Metabolic Disorders : Potentially useful in treating conditions like type 2 diabetes and obesity through modulation of metabolic pathways.

- CNS Disorders : Investigated for effects on cognitive functions and neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various pyrazole derivatives on enzyme activity, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. This finding suggests its potential utility in developing drugs for metabolic syndrome .

Case Study 2: Drug Development

Research focused on the development of new therapeutic agents for CNS disorders highlighted the compound's ability to modulate neurotransmitter systems. Its unique structural features were linked to enhanced binding affinity for certain receptors, paving the way for further pharmacological studies .

Mechanism of Action

The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Methanamine Derivatives

The following table and analysis compare (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine with structurally related analogs, focusing on molecular features, synthesis routes, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methoxy group in this compound enhances electron density at the pyrazole ring compared to non-oxygenated analogs like (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This may influence its solubility and interaction with biological targets .

Synthetic Accessibility: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine and its oxalate salt are synthesized via alkylation and protection/deprotection strategies, as seen in pyrazole chemistry . The methoxy-substituted analog this compound likely requires selective O-methylation steps, which are more complex than alkylation of non-oxygenated pyrazoles .

Biological Activity Trends :

- Pyrazole derivatives with electron-donating groups (e.g., methoxy, methyl) are associated with antidiabetic and antimicrobial activities, as seen in analogs like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol .

- Compounds with bulky substituents (e.g., trifluoromethyl, ethyl) may exhibit improved pharmacokinetic profiles but reduced solubility, as observed in related thiazole-pyrazole hybrids .

Biological Activity

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a methoxy group and dimethyl substitutions on the pyrazole ring, suggests a promising profile for various pharmacological applications, including anti-inflammatory and anticancer properties.

Structural Information

- Molecular Formula : C₇H₁₃N₃O

- Molecular Weight : 155.20 g/mol

- SMILES : CC1=NN(C(=C1CN)OC)C

- InChIKey : KPSCRVKNEQXWFI-UHFFFAOYSA-N

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of inflammatory mediators. The presence of functional groups such as methoxy and amine enhances their interaction with cyclooxygenases (COX), leading to reduced inflammation without the gastrointestinal side effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers . The anticancer mechanism is often linked to the induction of apoptosis and cell cycle arrest, which are crucial for effective cancer treatment.

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The compound's IC₅₀ values were significantly lower than those of standard chemotherapeutics, indicating a potent anticancer effect .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory activity, compounds similar to this compound were assessed for their ability to inhibit COX enzymes. The results showed that these compounds could effectively reduce prostaglandin synthesis, leading to decreased inflammation in animal models .

Research Findings

Q & A

Q. What are the standard synthetic routes for (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine?

The compound is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and subsequent functionalization. For example, Vilsmeier–Haack formylation or nucleophilic substitution reactions can introduce methoxy and methyl groups. Key steps include cyclization using DMF-DMA (dimethylformamide dimethyl acetal) and optimization of reaction conditions (e.g., temperature, solvent) to achieve regioselectivity . Post-cyclization modifications, such as reductive amination, are employed to generate the methanamine moiety .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and amine functionality.

- IR spectroscopy to identify N-H stretching (methanamine) and C-O (methoxy) groups.

- X-ray crystallography for resolving crystal structures and verifying stereochemistry in derivatives .

- Mass spectrometry (ESI/HRMS) for molecular weight confirmation and fragmentation analysis .

Q. What safety precautions are necessary during handling?

- Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for vapor exposure .

- Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact.

- Avoid drainage contamination due to potential environmental toxicity (data gaps exist; cross-reference SDS for specific hazards) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of pyrazole-methanamine derivatives?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalyst screening : Lewis acids (e.g., K₂CO₃) improve cyclization rates .

- Flow chemistry : Continuous reactors reduce side reactions and improve scalability .

- Temperature control : Maintain 60–120°C during cyclization to balance reaction speed and decomposition .

Q. What structural modifications enhance biological activity in pyrazole-methanamine analogs?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position increases receptor binding affinity in antimicrobial or CNS-targeting analogs .

- Heterocycle fusion : Attaching triazole or oxadiazole rings improves metabolic stability and pharmacokinetic profiles .

- Steric effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) modulate selectivity for enzyme targets (e.g., kinases) .

Q. How do computational methods aid in predicting the compound’s reactivity and interactions?

- Molecular docking : Predict binding modes with targets like serotonin receptors using software (AutoDock, Schrödinger) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .

- QSAR models : Correlate substituent effects with bioactivity data to prioritize synthetic targets .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported toxicity data?

- Cross-reference SDS entries : While IARC/NTP/ACGIH classifications indicate no carcinogenicity, gaps in acute toxicity data (e.g., LD₅₀) require validation via in vitro assays (e.g., Ames test, micronucleus assay) .

- Dose-response studies : Conduct tiered testing (cell viability → in vivo models) to resolve conflicting results .

Q. What strategies validate synthetic intermediates with conflicting spectral data?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with X-ray diffraction to confirm ambiguous structures .

- Isotopic labeling : Trace reaction pathways (e.g., ¹³C-labeled intermediates) to identify byproducts .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.